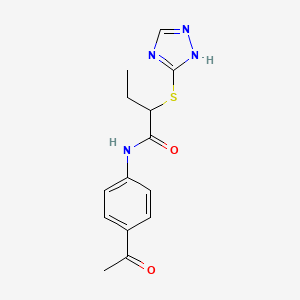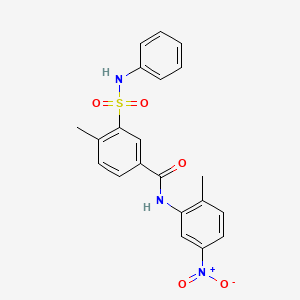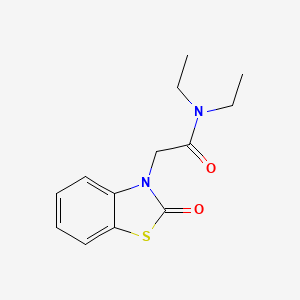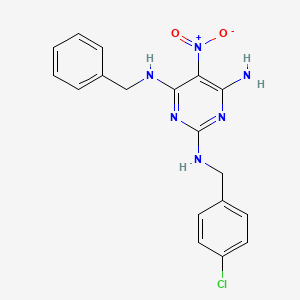![molecular formula C24H24N2OS2 B12486515 1-(3,4-dihydroquinolin-1(2H)-yl)-2-{[4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}ethanone](/img/structure/B12486515.png)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-{[4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-DIHYDRO-2H-QUINOLIN-1-YL)-2-{[4-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINOLIN-2-YL]SULFANYL}ETHANONE is a complex organic compound that features both quinoline and thiophene moieties. These structural elements are often found in compounds with significant biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the quinoline and thiophene rings, followed by their coupling. Typical synthetic routes might include:
Formation of Quinoline Ring: This can be achieved through methods such as the Skraup synthesis or Friedländer synthesis.
Formation of Thiophene Ring: This can be synthesized via the Gewald reaction or Paal-Knorr synthesis.
Coupling Reactions: The final step would involve coupling the quinoline and thiophene derivatives under specific conditions, possibly using reagents like palladium catalysts.
Industrial Production Methods
Industrial production would scale up these synthetic routes, optimizing for yield and cost-effectiveness. This might involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions could target the quinoline ring, potentially converting it to a dihydroquinoline derivative.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the quinoline or thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products would depend on the specific reactions and conditions used, but could include various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science:
Biology
Pharmacology: The compound might exhibit biological activity, making it a candidate for drug development.
Biochemistry: Could be used in studies of enzyme interactions or as a probe in biochemical assays.
Medicine
Therapeutics: Potential use in the development of new therapeutic agents, particularly if it shows activity against specific biological targets.
Industry
Chemical Industry: Use as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Industry:
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine or quinine, which have well-known pharmacological activities.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid, used in various chemical applications.
Uniqueness
The unique combination of quinoline and thiophene moieties in this compound could confer distinct properties, such as enhanced biological activity or specific chemical reactivity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C24H24N2OS2 |
|---|---|
Molecular Weight |
420.6 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C24H24N2OS2/c27-24(26-13-5-8-17-7-1-4-11-21(17)26)16-29-23-15-19(22-12-6-14-28-22)18-9-2-3-10-20(18)25-23/h1,4,6-7,11-12,14-15H,2-3,5,8-10,13,16H2 |
InChI Key |
BWWNKJNZCREQQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=CC(=N2)SCC(=O)N3CCCC4=CC=CC=C43)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Azepan-1-ylsulfonyl)-4-methylphenyl][4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone](/img/structure/B12486432.png)

![N-(3-nitrophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide](/img/structure/B12486449.png)
![N-(5-chloro-2-methoxyphenyl)-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide](/img/structure/B12486463.png)


![4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N'-(propan-2-ylidene)benzohydrazide](/img/structure/B12486484.png)
![[(Triphenyl-lambda~5~-phosphanylidene)methanediyl]bis(diphenylphosphane) dioxide](/img/structure/B12486491.png)
![4-hydroxy-5-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12486497.png)
![3-hydroxy-7,7-dimethyl-4-(2-nitrophenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12486501.png)
![1-[(4-Ethylphenyl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12486509.png)
![N-(2,5-dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12486530.png)
![Propyl 5-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12486531.png)

